ER|A degrader 6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ER|A デグレーダー 6 は、エストロゲン受容体アルファ (ERα) の分解を標的とする選択的エストロゲン受容体デグレーダー (SERD) です。 この化合物は、これらの癌細胞の増殖と増殖に不可欠なエストロゲン受容体シグナル伝達経路を阻害することにより、エストロゲン受容体陽性乳がんを治療するために設計された薬物の一種です .

準備方法

合成経路と反応条件

ER|A デグレーダー 6 の合成には、重要な中間体の形成とその後のカップリング反応など、複数のステップが含まれます。合成経路は通常、コア骨格の調製から始まり、次に化合物の結合親和性と分解効率を高める特定の置換基を導入するための官能基化が行われます。 一般的な反応条件には、有機溶媒、触媒、および制御された温度と圧力の設定の使用が含まれます .

工業生産方法

ER|A デグレーダー 6 の工業生産には、ラボでの合成プロセスをより大規模にスケールアップすることが含まれます。これには、最終製品の高収率と純度を確保するための反応条件の最適化が必要です。 連続フロー化学や自動合成プラットフォームなどの技術は、一貫した効率的な生産を実現するために頻繁に使用されます .

化学反応の分析

反応の種類

ER|A デグレーダー 6 は、以下を含むさまざまな化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が含まれ、酸化剤によって促進されることがよくあります。

還元: この反応には、水素の付加または酸素の除去が含まれ、通常は還元剤を使用して行われます。

置換: この反応には、1 つの官能基を別の官能基で置き換えることが含まれ、多くの場合、求核剤または求電子剤を使用します.

一般的な試薬と条件

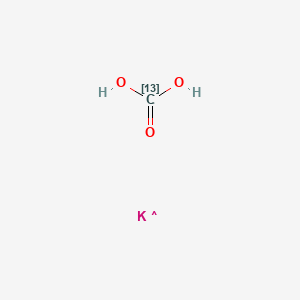

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、水酸化ナトリウムなどの求核剤などがあります。 反応条件には、多くの場合、反応結果を最適化するための特定の温度、圧力、および pH レベルが含まれます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化反応はケトンまたはアルデヒドを生成する可能性がありますが、還元反応はアルコールを生成する可能性があります。 置換反応は、ER|A デグレーダー 6 のさまざまな置換誘導体の生成につながる可能性があります .

科学研究への応用

ER|A デグレーダー 6 は、以下を含む幅広い科学研究への応用があります。

化学: エストロゲン受容体シグナル伝達経路とそのさまざまな生物学的プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: エストロゲン受容体分解が細胞の増殖と生存に与える影響を調べるために、細胞ベースのアッセイで使用されます。

医学: 特に他の内分泌療法に対する耐性が発達した場合、エストロゲン受容体陽性乳がんの治療のための潜在的な治療薬として調査されています。

科学的研究の応用

ER|A degrader 6 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the estrogen receptor signaling pathway and its role in various biological processes.

Biology: Employed in cell-based assays to investigate the effects of estrogen receptor degradation on cell proliferation and survival.

Medicine: Investigated as a potential therapeutic agent for the treatment of estrogen receptor-positive breast cancers, particularly in cases where resistance to other endocrine therapies has developed.

Industry: Utilized in the development of new SERDs and related compounds for pharmaceutical applications.

作用機序

ER|A デグレーダー 6 は、エストロゲン受容体アルファ (ERα) に結合してその分解を促進することで効果を発揮します。このプロセスには、ユビキチン・プロテアソーム系の募集が含まれ、この系は受容体を分解のためにタグ付けし、その後分解します。 ERα を分解することにより、ER|A デグレーダー 6 はエストロゲン受容体シグナル伝達を効果的に阻害し、エストロゲン受容体陽性乳がんにおける細胞増殖と腫瘍増殖の抑制につながります .

類似化合物との比較

ER|A デグレーダー 6 は、ERα に対する高い効力と選択性により、他の類似化合物とは異なります。類似の化合物には以下が含まれます。

フルベストラント: ERα を標的とするが、筋肉内注射が必要で生物学的利用能が限られている、よく知られた SERD です。

エラセストラント: フルベストラントと比較して、薬物動態と有効性が改善された経口 SERD です。

カミゼストラント: 前臨床モデルで強力な抗腫瘍活性を示す、別の次世代経口 SERD です .

ER|A デグレーダー 6 は、経口生物学的利用能、高い効力、および他の内分泌療法で観察される抵抗機構を克服する能力によって際立っています .

特性

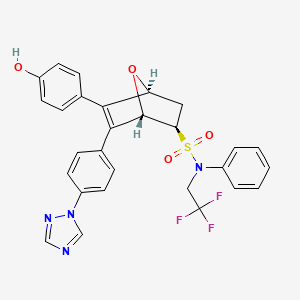

分子式 |

C28H23F3N4O4S |

|---|---|

分子量 |

568.6 g/mol |

IUPAC名 |

(1S,2R,4S)-5-(4-hydroxyphenyl)-N-phenyl-6-[4-(1,2,4-triazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonamide |

InChI |

InChI=1S/C28H23F3N4O4S/c29-28(30,31)15-35(21-4-2-1-3-5-21)40(37,38)24-14-23-25(18-8-12-22(36)13-9-18)26(27(24)39-23)19-6-10-20(11-7-19)34-17-32-16-33-34/h1-13,16-17,23-24,27,36H,14-15H2/t23-,24+,27+/m0/s1 |

InChIキー |

KVXXNOUZPPJCEE-CLCZQPDDSA-N |

異性体SMILES |

C1[C@H]([C@@H]2C(=C([C@H]1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)N5C=NC=N5)S(=O)(=O)N(CC(F)(F)F)C6=CC=CC=C6 |

正規SMILES |

C1C(C2C(=C(C1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)N5C=NC=N5)S(=O)(=O)N(CC(F)(F)F)C6=CC=CC=C6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12391783.png)

![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)